Cas no 81-96-9 (14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one)

14-Bromotetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one is a complex polycyclic aromatic compound featuring a bromine substituent and a ketone functional group. Its highly conjugated structure and rigid tetracyclic framework make it a valuable intermediate in organic synthesis, particularly for constructing advanced aromatic systems. The bromine atom enhances reactivity in cross-coupling reactions, enabling further functionalization, while the ketone group offers versatility for derivatization. This compound is of interest in materials science and pharmaceutical research due to its potential electronic properties and role in synthesizing structurally intricate molecules. Its stability and defined reactivity profile facilitate precise modifications in targeted applications.
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one structure
81-96-9 structure
Product Name:14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one
CAS No:81-96-9
MF:C17H9BrO
MW:309.156763792038
MDL:MFCD00021094
CID:34266
PubChem ID:6696
Update Time:2025-05-25

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Chemical and Physical Properties

Names and Identifiers

    • 3-bromobenz(d,e)anthracen-7-one
    • 3-Bromo-7H-Benz[De] Anthracen-7-One
    • 3-Bromobenzanthrone
    • 3-Bromo-7H-benz[de]anthracene-7-one
    • 3-Bromo-7H-benzo[de]anthracen-7-one
    • 3-bromobenzo[b]phenalen-7-one
    • 3-Brom-benz[de]anthracen-7-on
    • 3-Brom-benzanthron
    • 3-Brombenzanthrone
    • 3-Bromobenz(d,e)anthrone
    • 7-Bromomesobenzanthrone
    • 7H-Benz[de]anthracen-7-one,3-bromo
    • Benzanthrone,3-bromo
    • Bz 1-Brom-benzanthron
    • EINECS 201-390-7
    • 3-Bromobenz[de]anthracen-7-one
    • Benzanthrone, 3-bromo-
    • 7H-Benz[de]anthracen-7-one, 3-bromo-
    • 3-Bromo-7H-benz(de)anthracen-7-one
    • 7H-Benz[de]anthracen-7-one,3-bromo-
    • 3DH9916FNO
    • 3-Bromobenz(de)anthracen-7-one
    • 7H-BENZ(de)ANTHRACEN-7-ONE, 3-BROMO-
    • WVECFEIAZAKUNF-UHFFFAOYSA-N
    • 7H-Benz[
    • DS-3440
    • 3-brombenz[de]anthracen-7-on
    • AKOS001073212
    • STK801556
    • AE-641/00609011
    • BBL010353
    • UNII-3DH9916FNO
    • Z56886929
    • 3-Bromo-benzanthrone
    • AC-11850
    • SR-01000389293
    • DTXSID9058860
    • MFCD00021094
    • NSC-13976
    • 3-Bromo Benzanthrone
    • WLN: L C6666 1A Q IVJ OE
    • SCHEMBL1983882
    • LS-27946
    • A840227
    • EU-0000135
    • FT-0615196
    • 7H-Benz[de]anthracene-7-one, 3-bromo-
    • NSC13976
    • F0266-1973
    • EN300-235659
    • BRN 1975512
    • D97803
    • 81-96-9
    • NSC 13976
    • 3-Bromo-7H-benz[de]anthracen-7-one
    • 4-07-00-01820 (Beilstein Handbook Reference)
    • 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
    • SR-01000389293-1
    • W-104192
    • 3-Bromobenz[d,e]anthrone
    • 3-Bromobenz[de]anthrone
    • 3-Bromo-7H-benz[de]anthracen-7-one (ACI)
    • NS00038161
    • 3-Bromo-7H-benzo(de)anthracen-7-one
    • DTXCID1048207
    • 3-Bromobenz(de)anthrone
    • DB-075800
    • 14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one
    • MDL: MFCD00021094
    • Inchi: 1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
    • InChI Key: WVECFEIAZAKUNF-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C(C=CC=2)=C(Br)C=CC=3C2C1=CC=CC=2
    • BRN: 1975512

Computed Properties

  • Exact Mass: 307.98400
  • Monoisotopic Mass: 307.983678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Yellow acicular crystals
  • Density: 1.4294 (rough estimate)
  • Melting Point: 164-166°C
  • Boiling Point: 483°C at 760 mmHg
  • Flash Point: 136.3°C
  • Refractive Index: 1.5130 (estimate)
  • PSA: 17.07000
  • LogP: 4.81370
  • Solubility: Insoluble in water, soluble in concentrated sulfuric acid

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Security Information

  • Hazard Category Code: R22: harmful if swallowed.
  • Safety Instruction: S22-S36/37
  • RTECS:CX5077000
  • Risk Phrases:R22
  • TSCA:Yes
  • Storage Condition:Warehouse ventilation and low temperature drying

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Pricemore >>

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14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one
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81-96-9 96%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  5 min, 30 - 32 °C; 25 - 30 min, 30 - 32 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Reference
Efficient, facile metal free protocols for the bromination of commercially important deactivated aminoanthracene-9,10-diones
Patil, Vilas V.; Gayakwad, Eknath M.; Patel, Khushbu P.; Shankarling, Ganapati S., Tetrahedron Letters, 2017, 58(26), 2608-2613

Production Method 2

Reaction Conditions
1.1 Reagents: Nonanediperoxoic acid ,  Potassium bromide Solvents: Acetic acid ;  10 min, rt; 3 h, 50 - 55 °C
Reference
Nonanebis(peroxoic acid): a stable peracid for oxidative bromination of aminoanthracene-9,10-dione
Patil, Vilas Venunath; Shankarling, Ganapati Subray, Beilstein Journal of Organic Chemistry, 2014, 10, 921-928

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Raw materials

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Preparation Products

14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Related Literature

Additional information on 14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one

Recent Advances in the Study of 14-Bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one (CAS: 81-96-9)

The compound 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one (CAS: 81-96-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This polycyclic aromatic compound, characterized by its brominated tetracyclic framework, has been the subject of several cutting-edge studies aimed at elucidating its synthesis, biological activity, and mechanism of action.

Recent research has focused on optimizing the synthetic pathways for this compound, with a particular emphasis on improving yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic approach using palladium-mediated cross-coupling reactions, achieving a 78% yield under mild conditions. This advancement is critical for scaling up production for further pharmacological testing.

In terms of biological activity, preliminary in vitro studies have revealed that 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one exhibits potent inhibitory effects against certain kinase enzymes implicated in cancer cell proliferation. Specifically, it showed IC50 values in the nanomolar range against EGFR and VEGFR-2, suggesting its potential as a multi-targeted kinase inhibitor. These findings were corroborated by molecular docking studies, which highlighted the compound's ability to bind to the ATP-binding sites of these kinases.

Further investigations into the compound's pharmacokinetic properties have been conducted to assess its suitability as a drug candidate. A recent pharmacokinetic study in rodent models reported favorable absorption and distribution profiles, with a half-life of approximately 6 hours and good oral bioavailability. However, challenges remain in addressing its metabolic stability, as cytochrome P450-mediated oxidation was observed in liver microsome assays.

The toxicity profile of 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one has also been evaluated in acute and sub-chronic studies. While the compound demonstrated acceptable safety margins at therapeutic doses, some hepatotoxicity was noted at higher concentrations, prompting the need for structural modifications to improve its safety profile.

Looking ahead, researchers are exploring the potential of this compound in combination therapies, particularly with existing chemotherapeutic agents. Early results from synergy studies indicate that it may enhance the efficacy of drugs like paclitaxel and doxorubicin while potentially reducing their associated side effects. Additionally, efforts are underway to develop derivatives with improved selectivity and reduced off-target effects.

In conclusion, 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one represents a promising scaffold for drug development, particularly in oncology. While challenges remain in optimizing its pharmacological properties, the recent advancements in its synthesis and biological evaluation provide a solid foundation for future research and potential clinical translation.

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